2-(2-Chloro-6-fluorophenyl)aniline
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Overview
Description
2-(2-Chloro-6-fluorophenyl)aniline is an organic compound with the molecular formula C12H9ClFN. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 2-position and a fluorine atom at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-Chloro-6-fluorophenyl)aniline involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced catalytic systems and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)aniline can undergo several types of chemical reactions, including:
Oxidation: This reaction can convert the aniline group to a nitro group.
Reduction: The nitro group can be reduced back to an aniline group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline group typically yields nitro compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-fluorophenyl)aniline
- 2-(2-Chloro-6-bromophenyl)aniline
- 2-(2-Fluoro-6-methylphenyl)aniline
Uniqueness
2-(2-Chloro-6-fluorophenyl)aniline is unique due to the specific positioning of the chlorine and fluorine atoms on the aniline ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIVBFAGWPVUNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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